molecular formula C16H25N B3133112 2-(4-Tert-butylphenyl)azepane CAS No. 383129-15-5

2-(4-Tert-butylphenyl)azepane

Cat. No.: B3133112
CAS No.: 383129-15-5
M. Wt: 231.38 g/mol
InChI Key: WAWDVBKVSNHTBJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)azepane is a chemical compound that belongs to the class of azepanes. It has a molecular formula of C16H25N and a molecular weight of 231.38 g/mol . This compound features a seven-membered ring structure with a tert-butylphenyl group attached to the azepane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)azepane typically involves the reaction of 4-tert-butylphenylamine with a suitable azepane precursor under controlled conditions. One common method includes the use of a reductive amination process, where the amine group of 4-tert-butylphenylamine reacts with an aldehyde or ketone precursor of azepane in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butylphenyl)azepane has gained significant attention in scientific research due to its potential therapeutic applications and its impact on industrial processes. Some of the key applications include:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Tert-butylphenyl)azepane can be compared with other similar compounds, such as:

Uniqueness

The presence of the tert-butylphenyl group in this compound imparts unique chemical and biological properties to the compound, making it distinct from other azepane derivatives.

Properties

IUPAC Name

2-(4-tert-butylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDVBKVSNHTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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